molecular formula C19H22N2O5S B2951113 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 946299-19-0

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2951113
CAS No.: 946299-19-0
M. Wt: 390.45
InChI Key: BEJKISCLNJDKLR-UHFFFAOYSA-N
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Description

The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide features a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2-methoxyphenoxy acetamide moiety at the 7-position. Its molecular formula is C19H22N2O4S (molecular weight: 374.45 g/mol).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-7-3-4-8-18(17)26-13-19(22)20-15-10-9-14-6-5-11-21(16(14)12-15)27(2,23)24/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJKISCLNJDKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various bioactive molecules. Its structural components include:

  • Methanesulfonyl group : Enhances solubility and reactivity.
  • 2-(2-methoxyphenoxy) group : May contribute to specific biological interactions.

The molecular formula of this compound is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 348.41 g/mol.

Research indicates that this compound interacts with various biological targets:

  • Methionyl-tRNA synthetase inhibition : This enzyme is crucial for protein synthesis. Inhibition may lead to reduced protein synthesis in pathogenic organisms, positioning the compound as a potential antibiotic candidate.

Pharmacological Properties

The compound exhibits several pharmacological properties that warrant further investigation:

  • Antimicrobial Activity : Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains by targeting methionyl-tRNA synthetase.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Anticancer Potential : The unique structure may provide opportunities for developing anticancer agents by interfering with cellular processes involved in tumor growth and metastasis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the tetrahydroquinoline core : This often involves cyclization reactions from simpler precursors.
  • Introduction of the methanesulfonyl group : This can be achieved through sulfonation reactions.
  • Coupling with the 2-(2-methoxyphenoxy) group : This step usually requires careful optimization to achieve high yields.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study 1Methionyl-tRNA synthetase InhibitionDemonstrated significant inhibitory effects on bacterial growth.
Study 2Anti-inflammatory PropertiesShowed modulation of inflammatory cytokines in vitro.
Study 3Anticancer ActivityIndicated potential for inhibiting tumor cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Core Structure
Target Compound C19H22N2O4S 374.45 - - Tetrahydroquinoline
G513-0403 (2-methylphenoxy analog) C19H22N2O4S 374.45 - - Tetrahydroquinoline
5k (thiadiazole analog) C12H13N3O3S2 311.38 135–136 72 1,3,4-Thiadiazole
BF22503 (3,4-dimethoxyphenyl) C20H24N2O5S 404.48 - - Tetrahydroquinoline
3i (cyanoacetamide) C12H13N2O3 235.25 - - Ethyl-linked acetamide

Table 2: Substituent Effects on Activity

Compound Name Key Substituent Potential Biological Impact
Target Compound 2-Methoxyphenoxy Enhanced hydrogen bonding and moderate lipophilicity
G513-0403 2-Methylphenoxy Increased hydrophobicity, reduced polar interactions
BF22503 3,4-Dimethoxyphenyl Higher lipophilicity and multi-site H-bonding
5k 1,3,4-Thiadiazole Aromatic π-π stacking potential

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